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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzoic acid

Cat. No.: B079518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectral data for 2-Bromo-4-methoxybenzoic acid. Due

to the limited availability of publicly accessible experimental spectra for this specific compound,

the quantitative data presented herein is predicted based on established principles of

spectroscopy and analysis of structurally analogous molecules. This guide also outlines

standardized experimental protocols for the acquisition of such spectra and includes a visual

representation of the analytical workflow.

Predicted Spectral Data
Disclaimer: The following spectral data are predicted and should be used as a reference.

Experimental verification is recommended for precise characterization.

¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR spectrum of 2-Bromo-4-methoxybenzoic acid would be expected to

show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic

acid proton. The chemical shifts are influenced by the electronic effects of the bromine,

methoxy, and carboxylic acid substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-methoxybenzoic acid
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Signal
Assignment

Predicted
Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Carboxylic Acid

(-COOH)
10.0 - 13.0 Broad Singlet 1H N/A

Aromatic H-6 7.8 - 8.0 Doublet 1H ~8.5 - 9.0

Aromatic H-3 7.2 - 7.4 Doublet 1H ~2.5

Aromatic H-5 6.9 - 7.1
Doublet of

Doublets
1H ~8.5 - 9.0, ~2.5

Methoxy (-OCH₃) 3.8 - 4.0 Singlet 3H N/A

¹³C NMR (Carbon-13 NMR) Spectral Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-methoxybenzoic acid

Signal Assignment Predicted Chemical Shift (δ) (ppm)

Carboxylic Acid (C=O) 165 - 170

Aromatic C-4 (C-OCH₃) 160 - 165

Aromatic C-6 133 - 136

Aromatic C-1 (C-COOH) 125 - 128

Aromatic C-2 (C-Br) 118 - 122

Aromatic C-5 115 - 118

Aromatic C-3 112 - 115

Methoxy (-OCH₃) 55 - 58

IR (Infrared) Spectral Data
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The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational

modes for 2-Bromo-4-methoxybenzoic acid are predicted below.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-methoxybenzoic acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 O-H stretch (broad) Carboxylic Acid

2850-3000 C-H stretch Aromatic/Methoxy

1680-1710 C=O stretch Carboxylic Acid

1580-1610 C=C stretch Aromatic Ring

1250-1300 C-O stretch (asymmetric) Aryl Ether

1020-1075 C-O stretch (symmetric) Aryl Ether

550-750 C-Br stretch Aryl Halide

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR and IR

spectra for a solid organic compound like 2-Bromo-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-15 mg of the solid 2-Bromo-4-methoxybenzoic acid sample.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d,

DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the

chemical shift of labile protons, such as the carboxylic acid proton.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

2. ¹H NMR Acquisition:
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The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

A standard single-pulse experiment is used.

Key acquisition parameters include:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16, depending on the sample concentration.

The spectral data is referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

3. ¹³C NMR Acquisition:

The experiment is performed on the same spectrometer as the ¹H NMR.

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines

for each unique carbon.

Key acquisition parameters include:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

The spectrum is referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
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This is a common and simple method for solid samples.

A small amount of the solid 2-Bromo-4-methoxybenzoic acid is placed directly onto the

ATR crystal (e.g., diamond or germanium).

A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

A background spectrum of the empty spectrometer (or with the clean ATR crystal) is

recorded first.

The sample is then placed in the IR beam path.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral

analysis and data interpretation for the characterization of an organic compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b079518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Spectral Analysis & Interpretation

Sample

Dissolve in
Deuterated Solvent

NMR

Prepare as KBr Pellet
or use ATR

IR

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer

Fourier Transform,
Phasing, Baseline Correction

Background Subtraction,
Absorbance/Transmittance Conversion

Assign Chemical Shifts,
Analyze Multiplicity & Integration

Identify Characteristic
Absorption Bands

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b079518#2-bromo-4-methoxybenzoic-acid-nmr-and-ir-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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